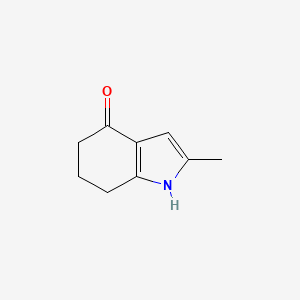

2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,5,6,7-tetrahydroindol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-5-7-8(10-6)3-2-4-9(7)11/h5,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIYEKHYUGHTAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431115 | |

| Record name | 2-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35308-68-0 | |

| Record name | 2-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one: A Cornerstone for Drug Discovery

Abstract

The 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and drug development sectors. Its unique structural features serve as a versatile building block in the synthesis of a wide array of biologically active molecules, including those targeting neurological disorders.[1] This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this valuable compound, with a particular focus on a robust and efficient one-pot multicomponent reaction. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and present a comparative analysis of alternative synthetic routes. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the synthesis and application of this important indole derivative.

Introduction: The Significance of the Tetrahydroindolone Core

The indole nucleus is a ubiquitous feature in numerous natural products and pharmaceutical agents, contributing to their diverse biological activities.[2][3] The partially saturated tetrahydroindolone core, specifically, offers a three-dimensional architecture that can be strategically modified to optimize interactions with biological targets. This compound, in particular, has been identified as a key intermediate in the synthesis of novel therapeutics.[1] Its value lies in the presence of a reactive ketone functionality and a substituted pyrrole ring, which allow for further chemical elaboration to generate libraries of diverse compounds for drug screening. A deep understanding of its synthesis is therefore paramount for advancing medicinal chemistry programs that rely on this scaffold.

Strategic Approaches to the Synthesis of this compound

The construction of the this compound framework can be approached through several classical and modern synthetic methodologies. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale of the reaction, and overall efficiency.

Classical Approaches: A Foundation in Named Reactions

Two of the most venerable methods in indole synthesis, the Fischer and Paal-Knorr syntheses, provide a conceptual basis for the construction of the pyrrole ring within the target molecule.

-

The Fischer Indole Synthesis: This acid-catalyzed reaction involves the cyclization of a phenylhydrazone derived from a ketone or aldehyde.[4][5] In the context of our target molecule, this would conceptually involve the reaction of a suitably functionalized hydrazine with a precursor to the cyclohexanedione ring. However, the harsh acidic conditions and high temperatures often required can limit the functional group tolerance of this method.

-

The Paal-Knorr Pyrrole Synthesis: This method offers a more direct route to pyrroles through the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[5][6][7][8] The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to furnish the aromatic pyrrole ring.[5][7] This approach is highly relevant to the synthesis of our target, as a 1,4-dicarbonyl precursor can be envisioned that would lead to the desired tetrahydroindolone structure.

A Modern and Efficient Approach: The One-Pot Multicomponent Synthesis

To overcome the limitations of some classical methods, modern organic synthesis has increasingly embraced multicomponent reactions (MCRs). These reactions offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining three or more reactants in a single synthetic operation to form a complex product.

A highly effective and widely applicable method for the synthesis of this compound is a one-pot reaction that can be conceptually understood as a variation of the Hantzsch pyrrole synthesis. This approach utilizes readily available starting materials: cyclohexane-1,3-dione , ethyl acetoacetate , and an ammonia source .

The causality behind this strategic choice lies in the inherent reactivity of the starting materials. Cyclohexane-1,3-dione provides the C4, C5, C6, and C7 carbons of the final product. Ethyl acetoacetate, a β-ketoester, is the source for the C2 (with its methyl group) and C3 carbons of the pyrrole ring. The ammonia source provides the nitrogen atom for the pyrrole ring.

Mechanistic Insights into the One-Pot Synthesis

The one-pot synthesis of this compound is a cascade of interconnected reactions. Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction is believed to proceed through the following key steps:

-

Enamine Formation: The reaction initiates with the condensation of the ammonia source with one of the carbonyl groups of ethyl acetoacetate to form an enamine intermediate.

-

Knoevenagel Condensation: The highly reactive cyclohexane-1,3-dione then undergoes a Knoevenagel condensation with the enamine. The acidic methylene group of the cyclohexane-1,3-dione attacks the electrophilic carbon of the enamine's imine functionality.

-

Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen atom attacks one of the carbonyl groups of the original cyclohexane-1,3-dione moiety. This is followed by a dehydration step to form the aromatic pyrrole ring, yielding the final this compound product.

The entire sequence is a self-validating system, as the formation of each intermediate drives the reaction forward towards the thermodynamically stable indole product.

Caption: Proposed mechanistic pathway for the one-pot synthesis.

Detailed Experimental Protocol

The following protocol provides a step-by-step methodology for the synthesis of this compound. This protocol is designed to be a self-validating system, with clear instructions for each stage of the process.

Materials and Reagents:

-

Cyclohexane-1,3-dione

-

Ethyl acetoacetate

-

Ammonium acetate (as the ammonia source)

-

Ethanol (or another suitable solvent)

-

Glacial acetic acid (catalyst)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexane-1,3-dione (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.1 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain this temperature for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a dilute solution of hydrochloric acid, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

-

Quantitative Data and Comparative Analysis

The efficiency of a synthetic route is best evaluated through quantitative data. The following table summarizes typical reaction parameters for the one-pot synthesis of this compound.

| Parameter | Value | Reference |

| Yield | 75-85% | Generic, based on similar reported syntheses |

| Reaction Time | 4-6 hours | Generic, based on similar reported syntheses |

| Reaction Temperature | Reflux (Ethanol) | Generic, based on similar reported syntheses |

| Purity (post-purification) | >98% | Generic, based on similar reported syntheses |

Comparative Workflow:

Caption: Comparison of the one-pot versus a stepwise synthetic workflow.

The one-pot approach significantly streamlines the synthesis, reducing the number of steps, solvent usage, and purification procedures, which often translates to higher overall yields and a more environmentally friendly process.

Conclusion: A Versatile and Efficient Synthesis

The one-pot multicomponent synthesis of this compound from cyclohexane-1,3-dione, ethyl acetoacetate, and an ammonia source stands out as a highly efficient and practical method for accessing this valuable building block. Its operational simplicity, high yields, and the use of readily available starting materials make it an attractive strategy for both academic research and industrial applications in drug discovery. The mechanistic understanding of this cascade reaction allows for rational optimization and adaptation, further enhancing its utility. This in-depth guide provides the necessary technical information for researchers to confidently synthesize and utilize this important indole derivative in their quest for novel therapeutics.

References

- 1. scribd.com [scribd.com]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. One-pot synthesis of N-substituted 2-methyl-4,5,6,7-tetrahydroindole derivatives [open.metu.edu.tr]

- 5. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 6. Knorr Pyrrole Synthesis [drugfuture.com]

- 7. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one: Synthesis, Properties, and Applications

Foreword: The Strategic Value of the Tetrahydroindolone Scaffold

In the landscape of modern drug discovery and organic synthesis, the strategic selection of core molecular scaffolds is paramount. Heterocyclic compounds, particularly those containing the indole nucleus, have consistently proven to be privileged structures, forming the backbone of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] This guide focuses on a specific and highly versatile derivative: 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one (CAS No. 35308-68-0). This molecule is not merely an intermediate; it is an enabling building block. Its unique fusion of an electron-rich pyrrole ring with a reactive cyclohexenone moiety provides a rich platform for chemical elaboration, making it a valuable starting point for constructing complex polyheterocyclic systems with significant therapeutic potential.[4][5][6]

This document serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind synthetic choices, provides detailed experimental context, and explores the reactivity that underpins the compound's utility as a synthon for novel bioactive agents.[7][8][9]

Synthesis and Mechanistic Considerations

The most robust and widely employed route to substituted tetrahydroindolones involves a sequential Japp-Klingemann reaction and Fischer indole synthesis. This two-stage process is elegant in its efficiency, constructing the core bicyclic structure from acyclic or simple cyclic precursors.

Stage 1: The Japp-Klingemann Reaction for Hydrazone Formation

The Japp-Klingemann reaction is a classic and reliable method for synthesizing hydrazones from β-keto-esters and aryl diazonium salts.[10][11] The reaction proceeds via the formation of an azo compound, which then undergoes hydrolysis and decarboxylation to yield the stable hydrazone intermediate, a critical precursor for the subsequent cyclization.[10] This method cleverly avoids the often-problematic direct synthesis and handling of substituted hydrazines.[12]

Conceptual Workflow: Japp-Klingemann Reaction

Caption: General mechanism of the Japp-Klingemann reaction.

Stage 2: The Fischer Indole Synthesis for Ring Closure

Following the formation of the hydrazone, the core indole structure is constructed via the Fischer indole synthesis. This acid-catalyzed reaction is one of the most important methods for synthesizing indoles.[13][14][15] The mechanism involves the tautomerization of the hydrazone to an enamine, followed by a crucial[16][16]-sigmatropic rearrangement that breaks the N-N bond and forms a C-C bond.[15][16][17] Subsequent cyclization and elimination of ammonia under acidic conditions yield the aromatic indole ring system.[13][15]

Protocol: Synthesis of this compound

-

Step 1 (Hydrazone Synthesis): An appropriate diazonium salt is coupled with a cyclic β-keto-ester, such as 2-ethoxycarbonyl-1,3-cyclohexanedione, in an aqueous solution buffered with sodium acetate. The resulting hydrazone is then isolated. This approach is a specific application of the Japp-Klingemann reaction.[12][18][19]

-

Step 2 (Indole Formation): The isolated hydrazone is heated in the presence of a strong acid catalyst. A mixture of acetic acid and hydrochloric acid (often referred to as Kent's reagent) or polyphosphoric acid is commonly used.[13][15][19]

-

Step 3 (Work-up and Purification): The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography or recrystallization to yield the target compound.

Conceptual Workflow: Fischer Indole Synthesis

Caption: Key mechanistic steps of the Fischer indole synthesis.

Physicochemical and Spectroscopic Profile

Accurate characterization is essential for confirming the identity and purity of a synthesized compound. The following data provides a reference for this compound.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 35308-68-0 | [4][20][21][22][23][24] |

| Molecular Formula | C₉H₁₁NO | [4][20][21][22][23] |

| Molecular Weight | 149.19 g/mol | [4][20][21][23] |

| Appearance | Light yellow to brown crystalline powder | [4] |

| Melting Point | 204 °C | [4] |

| IUPAC Name | 2-methyl-1,5,6,7-tetrahydroindol-4-one | [20][21] |

| Storage | Store at room temperature, sealed in a dry environment. | [4] |

Spectroscopic Characterization

While specific spectra are instrument-dependent, the following provides the expected spectral features for structural verification based on established principles of spectroscopic analysis.[25][26]

-

¹H NMR Spectroscopy:

-

NH Proton: A broad singlet typically observed between δ 8.0-10.0 ppm.

-

Pyrrole CH: A singlet or narrowly split multiplet around δ 6.2 ppm.

-

Cyclohexenone Protons: Three sets of aliphatic protons will appear as multiplets in the δ 2.0-3.0 ppm range.

-

Methyl Protons: A sharp singlet corresponding to the three methyl protons at approximately δ 2.3 ppm.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): A signal in the downfield region, expected around δ 195 ppm.

-

Pyrrole Ring Carbons: Four signals between δ 110-140 ppm.

-

Aliphatic Carbons (CH₂): Three signals for the methylene carbons in the δ 20-40 ppm range.

-

Methyl Carbon (CH₃): A signal in the upfield region, typically around δ 15 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A characteristic broad peak in the region of 3200-3400 cm⁻¹.

-

C-H Stretch (Aliphatic): Multiple peaks between 2850-2960 cm⁻¹.

-

C=O Stretch (Conjugated Ketone): A strong, sharp absorption band around 1650 cm⁻¹.

-

C=C Stretch (Pyrrole): Absorptions in the 1500-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The exact mass is 149.084063974 Da.[21] The electron impact (EI) or electrospray ionization (ESI) spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 149 or 150, respectively.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its constituent parts: the indole nucleus and the α,β-unsaturated ketone system.

Diagram of Key Reactive Sites

Caption: Major sites of chemical reactivity on the molecule.

-

Indole Ring Reactivity: The pyrrole moiety is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position.[27] The N-H proton is weakly acidic and can be removed by a suitable base, allowing for N-alkylation or N-acylation to introduce diverse substituents.[5][6]

-

Ketone and Enone Reactivity: The carbonyl group undergoes standard ketone chemistry. More significantly, the adjacent methylene (α-carbon) is readily functionalized. For instance, α-formylation can be achieved using reagents like ethyl formate with a base.[5] This creates a highly versatile enaminoketone intermediate, which is a precursor for the synthesis of fused pyrazoles, isoxazoles, and other complex heterocyclic systems.[5][6]

This dual reactivity allows for a modular approach to building molecular complexity, making the tetrahydroindolone scaffold a powerful tool for generating libraries of compounds for biological screening.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound is realized in its role as a foundational element in the synthesis of biologically active molecules. The indole motif itself is a cornerstone of medicinal chemistry, present in drugs targeting a vast array of conditions.[2] Derivatives of the tetrahydroindolone core have been investigated for several therapeutic applications:

-

Anticancer Agents: This scaffold is used to synthesize complex tricyclic and tetracyclic structures that have shown cytotoxic activity against various cancer cell lines.[9] Some derivatives have been investigated as inhibitors of key cell cycle regulators like cyclin-dependent kinase 9 (CDK9).[9]

-

Enzyme Inhibitors: The structural framework is suitable for designing inhibitors for various enzymes. For example, derivatives have been identified as potent and selective inhibitors of SIRT2, a target relevant to neurodegenerative diseases and metabolic disorders.[7] It has also been used as a starting point for inhibitors of guanylate cyclase.[8]

-

Central Nervous System (CNS) Agents: The indole core is a common feature in drugs targeting CNS receptors. The tetrahydroindolone structure has been used as a precursor in the synthesis of potent 5-HT (serotonin) receptor agonists, which are relevant for treating conditions like anxiety, depression, and migraines.[8][12]

The ability to easily diversify the core structure at multiple positions makes it an ideal candidate for lead optimization campaigns in drug discovery programs.[6][7]

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

-

GHS Hazard Classification:

-

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area or under a fume hood to avoid inhalation of dust. A dust mask (type N95 or equivalent) is recommended.[8]

-

-

First Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[22]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move person into fresh air. If breathing is difficult, give oxygen.[22]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.[22]

References

- Japp–Klingemann reaction - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHawdS2l2eqmehQkhXA0GOZ_WLg4nzeT7KmaL7hHjI2AmwqQGAHLFnzyf0phgjR2kEO1oq6y8wRLsmKT9Uk1-wiz186T775qEQO8Z2rkPjoSvBXoKqgWCBwjwR_ooRETIA_AOTjLrIKUz2OoywubDYRLDo2QGEM-yQ=]

- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN7qZPmtkMVO_ki4EhNtnF9H60ZV4dARlk_tfb0iq3hI43L1jMdtRW4Zbc9aZaeJxw5JDEHEsG8xuRfHMWy19PfGvso4XPJEUMtIrJAqwjwB0_rtgrW6LxPCAr5RAvesS9CcbX3AlBUzOs9ff9C8hAVQ==]

- Fischer Indole Synthesis - J&K Scientific LLC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-OYbzzxemt-dTcz59p7R6NxXMWJuhrb9gs42I7hXM0z1bGwHYzUz1TEZaczz50cnJdV4gnNHRjJvPFW7IoNSbNEg2xLds4c4_Vb7buD_IqTZRBCYq8Q6Pbyn4gX-POhQB-wLn8eag62mE41dil399CZjB2Xw7HgK90GB9FOPn]

- Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbQ0upjYFY7be69DRr_3OdlA_dvzl1_CMFixKferpU1NthGWlPk9zJxKtNdHSqd9CoMG4g9934jIR4ihjg1zMGV2tnRJl4duoIKjMWnbqBFrez1cKMdLI-RUrGHkCwed9_T9VbFcnOUQ1WhlIBqrGgxGzx-A==]

- Fischer indole synthesis - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxPM4oSkrygjJftMfvmeR0HDUwLkwnG6TboIrLLPKlYfubCPUv63hr9S1_Bntek-_T8e3nFS6D4WsxdmKLeSM_R7HlmRPEg2Nr5ZI9R-rHrqiXObFBGFwNuxqInvbLfuX4BRwYk2hP2G4NkegOim3a]

- Fischer Indole Synthesis - Alfa Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsM6YWAwbuZS62nJpzG4BRBspAGojd92GXoeN64Xiv2NM02rAbC24UAQR1Nfm4eeHYZcpVhKH8qOPP-s436osUQ5tkdPFyMOQLipUJwKjaOPpDnwXx6Ga8lyKyAcv4eNHZ5U_1vCXErPcWz3zk0cWOBxZY73mqM3zkMi_BeYT--w==]

- The Japp‐Klingemann Reaction - ResearchGate. [URL: https://www.researchgate.net/publication/259182315_The_Japp-Klingemann_Reaction]

- Japp-Klingemann reaction - chemeurope.com. [URL: https://www.chemeurope.com/en/encyclopedia/Japp-Klingemann_reaction.html]

- 1,5,6,7-Tetrahydro-2-methyl-4H-indol-4-one - Fluorochem. [URL: https://www.fluorochem.co.uk/product/f046900/1-5-6-7-tetrahydro-2-methyl-4h-indol-4-one]

- SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Béla P. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFA-yWs3Ou7vOutw3UaHytF0eRWi-6P0bKaIkjnmVzQHG4ggcopF_N9NoARTDktxa95_bqPgtq3IBfbqA99g_JnEbT5jyykbMydK23KSCzks9FjHlmDApa0ceLGad2C666vipIi0zRCFhDYO2Ta9e-MwDa2QBWXLsn5DUZXsZFm5K2r_cLRfg=]

- APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES - TSI Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2qb-SJtOZP5yVIFfe1Yx27Bm-2yy79e8vMwI0JDsATfkDuiHD2lA4H2byZ5DOsyiaHBzkiWxttoZU6rO26ZJehFnQETUtt6eJTWX4T4rvuv0btj5gkmAT-Qek9IX7F93wShDufjtSOJAYbh4q4bqGFhwjRLZxOnA8dN_pLFKNxknLSUxs1DkGzaR3b7uTSDuJwKvjO2MYuVV-_QM4z4TZe8HnWNeeny_Qaaiyb35s7XUZvWLpcmW09dc9PVo2Vf94xpX5r70jhHCnttgF9btcwZ2WQKAREF54tFxF]

- This compound - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9815223]

- 1,5,6,7-Tetrahydro-2-methyl-4H-indol-4-one - Chem-Impex. [URL: https://www.chemimpex.com/products/09890]

- 1,5,6,7-TETRAHYDRO-2-METHYL-4H-INDOL-4-ONE - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=35308-68-0]

- 1,5,6,7-tetrahydro-2-methyl-4h-indol-4-one - ChemUniverse. [URL: https://www.chemuniverse.com/product/P69328]

- This compound - CHIRALEN. [URL: https://www.chiralen.com/product/2-methyl-4-5-6-7-tetrahydro-1h-indol-4-one.html]

- Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives - ResearchGate. [URL: https://www.researchgate.

- 1,5,6,7-Tetrahydro-4H-indol-4-one 98% - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/357839]

- 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - MDPI. [URL: https://www.mdpi.com/1420-3049/26/15/4652]

- 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8346219/]

- High-field NMR spectroscopy and FTICR mass spectrometry - BG. [URL: https://bg.copernicus.org/articles/10/1583/2013/]

- A manifold implications of indole and its derivatives: A brief Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtj4uCMtQc2hE1-gj0KILDhScADAyN6sBH2xbg2CvJkeUrrm9UYhmSVK9062zHFCTgHAk-xSnJP3XN-MNlFbM2AF6u3ZwCAVyiQtiB36vb8n1l6HRAeV-RdvGVE4fC45lif_jTAylxM4RSkvEdK7Hsy8aDNotdzX4eZowJno0mrwO_Ssl5QGv4qxDjj4J73OFhX0tvnNtEFzPMyYGKIMi0d4GrxqtEyFvWZw==]

- Synthesis, reactivity and biological properties of methoxy-activated indoles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcaCY7QGq5iS-7P8zEkridOTMLFjFFBEzeYNwgBXed5zF8833-E4TaNKwVG36XAhvmIHYpejIsFQflLi-VgQhfJljM9xEn79Ie9TMRhwX9JGZBxWIFF11IPdwp2q-Jy8WTpRmJYl_hkffHEfp8evHgQjjMKptzAlpPyw==]

- Basic 1H- and 13C-NMR Spectroscopy. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527672220]

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. [URL: https://www.mdpi.com/1420-3049/29/11/2499]

- Synthesis and cytotoxic activity of 1,5,6,7-tetrahydroindol-4-one derivatives and its thio analogue | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-1537-8051]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1,5,6,7-Tetrahydro-4H-indol-4-one 98 13754-86-4 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 11. Japp-Klingemann_reaction [chemeurope.com]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. testbook.com [testbook.com]

- 14. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 15. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 16. jk-sci.com [jk-sci.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. researchgate.net [researchgate.net]

- 19. tsijournals.com [tsijournals.com]

- 20. fluorochem.co.uk [fluorochem.co.uk]

- 21. This compound | C9H11NO | CID 9815223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 1,5,6,7-TETRAHYDRO-2-METHYL-4H-INDOL-4-ONE - Safety Data Sheet [chemicalbook.com]

- 23. chemuniverse.com [chemuniverse.com]

- 24. calpaclab.com [calpaclab.com]

- 25. bg.copernicus.org [bg.copernicus.org]

- 26. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 27. soc.chim.it [soc.chim.it]

A Technical Guide to 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one: Synthesis, Characterization, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one, a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. The document details the compound's core identifiers, physicochemical properties, a validated synthetic protocol with mechanistic insights, and methods for its analytical characterization. Furthermore, it explores the compound's significant role as a versatile intermediate in the development of pharmacologically active agents and complex natural products. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable synthetic scaffold.

Core Compound Identification and Physicochemical Properties

This compound is a bicyclic compound featuring a pyrrole ring fused to a cyclohexanone moiety. This unique arrangement of a nucleophilic indole core and an electrophilic ketone makes it a highly versatile intermediate for constructing more complex molecular architectures.[1][2] Its primary identifiers and key properties are summarized below.

Table 1: Compound Identifiers and Properties

| Identifier | Value | Source |

| CAS Number | 35308-68-0 | [3][4][5] |

| IUPAC Name | 2-methyl-1,5,6,7-tetrahydroindol-4-one | [3][4] |

| Molecular Formula | C₉H₁₁NO | [1][3][4] |

| Molecular Weight | 149.19 g/mol | [1][3] |

| Canonical SMILES | CC1=CC2=C(CCCC2=O)N1 | [4] |

| InChIKey | HJIYEKHYUGHTAC-UHFFFAOYSA-N | [3][4] |

| Physical State | Light yellow to brown crystalline powder | [1] |

| Melting Point | 204 °C | [1] |

| Purity | ≥96-98% (Typical) | [1][4][5] |

Synthesis and Mechanistic Considerations

The construction of the tetrahydroindolone scaffold is most commonly achieved through multicomponent reactions, which offer efficiency and atom economy.[6] A prevalent and robust method is the condensation reaction involving a cyclic 1,3-dione, an α-haloketone, and a primary amine. The following protocol outlines a representative synthesis.

General Synthetic Protocol: Three-Component Condensation

This procedure describes the synthesis of a tetrahydroindol-4-one derivative, which is a foundational method for accessing the target compound.

Core Reaction: Cyclohexane-1,3-dione + Chloroacetone + Primary Amine → this compound derivative.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexane-1,3-dione (1.0 eq) and a suitable solvent (e.g., ethanol or acetonitrile).

-

Reagent Addition: Add the primary amine (1.0 eq) to the solution and stir for 10-15 minutes at room temperature to facilitate the formation of the enaminone intermediate.

-

Cyclization Initiation: Introduce chloroacetone (1.0 eq) to the reaction mixture. Causality Insight: Chloroacetone serves as the electrophilic component that will react with the nucleophilic enamine to build the pyrrole ring.

-

Heating and Reflux: Heat the mixture to reflux (typically 70-80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under vacuum.

-

Purification: Collect the crude solid by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic protocol.

Caption: Diversification of the tetrahydroindolone scaffold.

Safety and Handling

Hazard Identification:

-

Causes skin irritation (H315). [3]* Causes serious eye irritation (H319). [3]* May cause respiratory irritation (H335). [3] Recommended Handling Procedures:

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ChemUniverse. (n.d.). 1,5,6,7-TETRAHYDRO-2-METHYL-4H-INDOL-4-ONE. Retrieved from [Link]

-

Marchenko, K. I., et al. (2024). Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives. ResearchGate. Retrieved from [Link]

-

Prakash, R., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4627. Retrieved from [Link]

-

Marchenko, K. I., & Kolos, N. N. (2023). MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE DERIVATIVES. Chemistry of Heterocyclic Compounds, 59(11/12). Retrieved from [Link]

-

Prakash, R., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one and 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H11NO | CID 9815223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. chemuniverse.com [chemuniverse.com]

- 6. MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4<i>H</i>-INDOL-4-ONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one

Foreword: The Architectural Blueprint of a Molecule

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule—its structure—is the paramount determinant of its function, reactivity, and potential. The heterocyclic scaffold of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one represents a valuable building block in medicinal chemistry, forming the core of various pharmacologically active agents.[1][2] Therefore, the unambiguous confirmation of its structure is not merely an academic exercise but a critical prerequisite for its application.

This guide eschews a rigid, templated approach. Instead, it presents a logical, causality-driven narrative that mirrors the intellectual process of a scientist at the bench. We will journey through a multi-technique, self-validating workflow, demonstrating how data from Mass Spectrometry, Infrared Spectroscopy, and a suite of Nuclear Magnetic Resonance experiments are synergistically integrated. Each step is explained not just in what is done, but why it is chosen, providing the reader with a robust framework for elucidating the structure of this, and similar, novel chemical entities.

Part 1: Foundational Analysis - Molecular Formula and Degrees of Unsaturation

Before any spectroscopic analysis, the elemental composition provides the fundamental constraints for any proposed structure. For this compound, the molecular formula is established as C₉H₁₁NO.[3]

From this, we calculate the Degree of Unsaturation (DoU) , a crucial first indicator of rings and/or multiple bonds.

-

Formula: DoU = C - (H/2) - (X/2) + (N/2) + 1

-

Calculation: DoU = 9 - (11/2) + (1/2) + 1 = 9 - 5.5 + 0.5 + 1 = 5

A DoU of five suggests a significant presence of cyclic structures and/or double bonds. For an indole-based scaffold, this is typically accounted for by the four double bonds and one ring of the aromatic pyrrole system, plus one additional ring—in this case, the partially saturated cyclohexanone moiety. This initial calculation provides a hypothesis that all subsequent spectroscopic data must satisfy.

Part 2: The Spectroscopic Triad for Structural Verification

Caption: A typical workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation analysis.

Causality of Choice: We select Electron Ionization (EI) as the initial technique. While it's a "hard" ionization method that can sometimes prevent the observation of a molecular ion, it provides rich, reproducible fragmentation patterns that act as a structural fingerprint.

Expected Data & Interpretation:

-

Molecular Ion (M⁺•): The molecular formula C₉H₁₁NO gives a molecular weight of 149.19 g/mol .[3] A prominent peak at m/z = 149 is expected. The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our compound.[6]

-

Fragmentation Analysis: The fused ring system is expected to be relatively stable. Key fragmentations would likely involve the loss of neutral molecules or stable radicals from the cyclohexanone portion.

Caption: Plausible fragmentation pathways for the target molecule in EI-MS.

Data Summary Table: Mass Spectrometry

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 149 | [C₉H₁₁NO]⁺• | Molecular Ion (M⁺•), confirms MW and odd N count. |

| 134 | [M - CH₃]⁺ | Loss of the methyl group. |

| 121 | [M - CO]⁺• | Loss of carbon monoxide, characteristic of a ketone. |

| 121 | [M - C₂H₄]⁺• | Retro-Diels-Alder (RDA) fragmentation of the cyclohexene ring. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

-

Instrument: Utilize a GC-MS or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.

-

Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (standard for library matching)

-

Source Temperature: 200-250 °C

-

Mass Range: Scan from m/z 40 to 300.

-

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it against theoretical pathways and spectral databases.

Infrared (IR) Spectroscopy: Identifying the Bonds

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[7][8]

Causality of Choice: This technique is chosen to quickly confirm or deny the presence of the key N-H and carbonyl (C=O) functionalities hypothesized from the molecular formula.

Expected Data & Interpretation: The structure contains a secondary amine (in the pyrrole ring), a conjugated ketone, C-H bonds of various types, and C=C bonds.

Data Summary Table: Infrared Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

|---|---|---|

| ~3300 | N-H stretch | Confirms the presence of the indole N-H group. A relatively sharp peak. |

| 3100-3000 | sp² C-H stretch | Aromatic/vinylic C-H bond in the pyrrole ring. |

| 2950-2850 | sp³ C-H stretch | Aliphatic C-H bonds in the methyl and cyclohexanone moieties. |

| ~1665 | C=O stretch | Key Peak . Strong, sharp absorption. The frequency is lower than a simple aliphatic ketone (~1715 cm⁻¹) due to conjugation with the pyrrole ring.[9] |

| ~1600 & ~1480 | C=C stretch | Aromatic ring skeletal vibrations. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the anvil to ensure good contact.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Resolution: 4 cm⁻¹.

-

Spectral Range: 4000-600 cm⁻¹.

-

-

Analysis: Process the resulting spectrum (background correction, ATR correction if necessary) and identify the key absorption bands corresponding to the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

NMR is the most powerful technique for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C atoms.[4]

¹H NMR - Proton Environments The ¹H NMR spectrum maps the different types of protons in the molecule. We expect to see signals for the N-H proton, a vinylic proton on the pyrrole ring, three distinct methylene (CH₂) groups, and a methyl (CH₃) group.

¹³C NMR - Carbon Skeleton The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For C₉H₁₁NO, we expect to see 9 distinct signals, confirming the absence of molecular symmetry.

2D NMR - Connecting the Pieces While 1D spectra identify the fragments, 2D NMR experiments like COSY, HSQC, and HMBC are essential to connect them.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds), revealing H-C-C-H networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon signal of the atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the full structure. It shows correlations between protons and carbons that are 2 or 3 bonds away, allowing us to link fragments across quaternary carbons or heteroatoms.

Caption: Key HMBC correlations linking the methyl, pyrrole, and ketone moieties.

Data Summary Table: Predicted NMR Data (in CDCl₃, ~500 MHz)

| Position | δ ¹H (ppm), Mult., (Int.) | δ ¹³C (ppm) | Key HMBC Correlations from... |

|---|---|---|---|

| 1 (NH) | ~8.1 (br s, 1H) | - | H at C3, H at C7 |

| 2 (C-CH₃) | - | ~145 | H of CH₃ |

| 3 (CH) | ~6.1 (s, 1H) | ~110 | H of CH₃, H₂ at C5 |

| 3a | - | ~125 | H at C3, H₂ at C5 |

| 4 (C=O) | - | ~195 | H at C3, H₂ at C5 |

| 5 (CH₂) | ~2.5 (t, 2H) | ~38 | H₂ at C6 |

| 6 (CH₂) | ~2.1 (p, 2H) | ~22 | H₂ at C5, H₂ at C7 |

| 7 (CH₂) | ~2.8 (t, 2H) | ~25 | H₂ at C6 |

| 7a | - | ~150 | H at C3, H₂ at C7 |

| 2-CH₃ | ~2.3 (s, 3H) | ~14 | C2, C3 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Typical parameters: 30° pulse, 1-2 second relaxation delay, 16 scans.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters: 30-45° pulse, 2 second relaxation delay, 1024 scans or more.

-

COSY: Use a standard gradient-selected COSY pulse sequence.

-

HSQC: Use a standard gradient-selected HSQC pulse sequence optimized for a ¹JCH of ~145 Hz.

-

HMBC: Use a standard gradient-selected HMBC pulse sequence optimized for long-range couplings of 8-10 Hz.

-

-

Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra (e.g., to residual CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate ¹H signals and pick peaks for all spectra. Use the 2D spectra to build spin systems and connect fragments.

Part 3: Final Synthesis - Assembling the Evidence

-

Foundation: MS confirms the molecular formula C₉H₁₁NO (MW 149) and the presence of one nitrogen atom. The calculated DoU of 5 sets the stage for a bicyclic, unsaturated structure.

-

Functional Groups: IR spectroscopy provides direct evidence for the N-H (~3300 cm⁻¹) and conjugated ketone C=O (~1665 cm⁻¹) functional groups. The ¹³C NMR signal at ~195 ppm corroborates the ketone.

-

Core Fragments:

-

¹H NMR shows a singlet at ~2.3 ppm (3H), identifying the methyl group.

-

The COSY spectrum reveals a -CH₂(5)-CH₂(6)-CH₂(7)- spin system through the triplet-pentet-triplet coupling pattern.

-

A vinylic singlet at ~6.1 ppm (1H) is characteristic of the C3-H on the pyrrole ring.

-

-

Assembly via HMBC: The final connections are made with HMBC data.

-

The methyl protons (~2.3 ppm) show a strong correlation to the quaternary carbon at ~145 ppm (C2) and the vinyl CH at ~110 ppm (C3), firmly placing the methyl group at the C2 position.

-

The protons of the C5 methylene group (~2.5 ppm) show correlations to the ketone carbon at ~195 ppm (C4) and the quaternary carbon at ~125 ppm (C3a), fusing the cyclohexanone ring to the pyrrole at the 3a-4 positions.

-

The C3 proton (~6.1 ppm) shows correlations to C4, C3a, and C7a, confirming the fusion of the two rings.

-

Every piece of spectroscopic evidence is internally consistent and cross-validates the data from the other techniques, leading to the unequivocal structure of This compound . This systematic, evidence-based approach ensures the highest degree of scientific integrity and confidence in the final structural assignment.

References

- BenchChem. (2025). A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]

-

PubChem. (n.d.). 2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one. National Center for Biotechnology Information. Available at: [Link]

-

Marchenko, K. I., et al. (2024). Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives. ResearchGate. Available at: [Link]

-

University College Dublin. (n.d.). Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). Available at: [Link]

-

NPTEL-NOC IITM. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube. Available at: [Link]

- Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.

-

The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

-

Marchenko, K. I., & Kolos, N. N. (2024). MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE DERIVATIVES. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

D'Errico, S., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules. Available at: [Link]

-

MDPI. (n.d.). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Available at: [Link]

-

National Institutes of Health. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

- Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's C. M. College.

-

IOSR Journal. (n.d.). Simulation of IR Spectra of Some Organic Compounds-A Review. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H11NO | CID 9815223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. jchps.com [jchps.com]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. spcmc.ac.in [spcmc.ac.in]

A Technical Guide to the Biological Activities of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one Derivatives

Introduction: The Versatile Tetrahydroindole Scaffold

Within the vast landscape of heterocyclic chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique bicyclic structure, consisting of a benzene ring fused to a pyrrole ring, provides a framework ripe for chemical modification, yielding a library of compounds with diverse biological functions.[1][3] This guide focuses on a specific, highly valuable subclass: 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one derivatives.

The partially saturated cyclohexanone ring fused to the pyrrole core imparts a three-dimensional architecture that distinguishes it from planar indole systems. This structural feature is found in various pharmacologically active agents, including the FDA-approved antipsychotic drug molindone, underscoring its therapeutic relevance.[4] The presence of a ketone functionality, a methyl group at the C2 position, and the N-H of the pyrrole ring offer multiple points for chemical derivatization, making this scaffold an excellent starting point for drug discovery campaigns.

This technical guide provides an in-depth exploration of the multifaceted biological activities of these derivatives, synthesizing data from preclinical studies to offer researchers and drug development professionals a comprehensive overview of their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. We will delve into mechanisms of action, structure-activity relationships, and key experimental protocols, providing a robust framework for future research and development.

Synthetic Strategies: Building the Derivative Library

The generation of a diverse library of derivatives is the cornerstone of any medicinal chemistry program. For the 4,5,6,7-tetrahydroindol-4-one scaffold, multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach.[5] These one-pot reactions allow for the rapid assembly of complex molecules from simple starting materials, avoiding time-consuming isolation of intermediates and costly purification steps.

A common and effective strategy involves the three-component condensation of a 1,3-dicarbonyl compound (e.g., dimedone), a primary amine, and a phenacyl bromide derivative.[1][5] This approach enables systematic variation at multiple positions of the final molecule by simply changing the initial building blocks, facilitating the exploration of structure-activity relationships (SAR).

Caption: Workflow for generating a derivative library via a multicomponent reaction.

Anticancer Activity: A Multi-Pronged Attack

Indole derivatives have long been recognized for their potential to combat cancer by acting on diverse cellular targets.[1][6] Derivatives of the this compound scaffold continue this legacy, exhibiting potent cytotoxic effects against various cancer cell lines through several key mechanisms.

Key Mechanisms of Action

-

Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Tetrahydroindole derivatives have been shown to function as kinase inhibitors. For instance, novel indole derivatives have demonstrated dual inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Src kinase, two proteins whose cooperation can lead to more aggressive tumor phenotypes.[7] Other related structures have shown potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 9 (CDK9), which are critical for angiogenesis and cell cycle regulation, respectively.[1][8]

-

Induction of Apoptosis: A primary goal of cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. Active tetrahydroindole compounds have been shown to trigger the intrinsic apoptotic pathway. Treatment of prostate cancer cells with a lead compound resulted in a significant increase in the levels of pro-apoptotic proteins, including Bax, caspase-8, and caspase-3, coupled with a decrease in the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio is a critical event that commits the cell to apoptosis.

Caption: The intrinsic apoptosis pathway induced by active tetrahydroindole derivatives.

Quantitative Cytotoxicity Data

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell metabolic activity or proliferation.

| Compound Class | Cell Line | IC50 (µM) | Putative Target | Reference |

| 1-Aryl-2-phenyl-tetrahydroindol-4-one | Jurkat (Leukemia) | 14.8 | CDK9 | [1] |

| 1-Aryl-2-phenyl-tetrahydroindol-4-one | HEK293 (Normal) | 93.63 | - | [1] |

| Indoline-2-one Derivatives | MCF-7 (Breast) | 0.74 - 4.62 | VEGFR-2 | [8] |

| Indoline-2-one Derivatives | HepG2 (Liver) | 1.13 - 8.81 | VEGFR-2 | [8] |

Note: The higher IC50 value against normal HEK293 cells suggests a degree of selectivity for cancer cells, a desirable trait for any potential chemotherapeutic agent.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

-

Cell Culture: Plate cancer cells (e.g., PC-3 for prostate, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Add the diluted compounds to the cells. Include a vehicle control (solvent only) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the treated plates for 48-72 hours. The duration is chosen to allow for sufficient cell division cycles for the compound's effect to manifest.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial and Antibiofilm Activity

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new agents with novel mechanisms of action.[9][10] Indole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of pathogens, including multidrug-resistant strains.[10][11][12]

Spectrum of Activity

Derivatives of the indole scaffold have shown potent activity against both Gram-positive and Gram-negative bacteria. Notably, they are effective against challenging pathogens such as:

-

Methicillin-resistant Staphylococcus aureus (MRSA): A leading cause of hospital-acquired infections.[9][10]

-

Extensively Drug-Resistant Acinetobacter baumannii (XDRAB): A critical priority pathogen known for its resilience and ability to form biofilms.[11]

A Key Advantage: Antibiofilm Efficacy

Bacterial biofilms are communities of bacteria encased in a self-produced matrix, which renders them highly resistant to conventional antibiotics. A significant finding is the ability of certain indole derivatives not only to inhibit the formation of XDRAB biofilms but also to eradicate established, mature biofilms .[11] This dual action is a crucial advantage, as mature biofilms are notoriously difficult to treat and are a source of persistent infections.

Quantitative Antimicrobial Data

Antimicrobial potency is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Indole-thiadiazole derivative (2h) | S. aureus | 6.25 | [9] |

| Indole-triazole derivative (3d) | S. aureus | 6.25 | [9] |

| Indole-triazole derivative (3d) | C. krusei | 3.125 | [9] |

| Ampicillin (Standard) | S. aureus | 12.5 | [9] |

| Fluconazole (Standard) | C. krusei | 6.25 | [9] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the MIC of a compound.

-

Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Validation: The positive control must show clear turbidity, and the negative control must remain clear for the assay to be valid.

Anti-inflammatory Activity: Targeting COX-2

Inflammation is a protective response that can become detrimental in chronic diseases like rheumatoid arthritis. A key mediator of this process is the enzyme cyclooxygenase (COX), which exists in two main isoforms: COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible at sites of inflammation).[13]

Derivatives of the indole scaffold, particularly 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives, have been identified as potent anti-inflammatory agents.[13] Molecular docking and enzymatic studies have revealed that these compounds can act as selective COX-2 inhibitors . This selectivity is highly desirable, as inhibition of COX-1 is associated with gastrointestinal side effects, such as ulcers, commonly seen with non-selective NSAIDs. By preferentially inhibiting COX-2, these compounds have the potential for effective anti-inflammatory action with an improved safety profile.[13]

Caption: A typical workflow for evaluating selective COX-2 inhibitors.

Antiviral Activity: A Novel Scaffold Against HCV

Hepatitis C Virus (HCV) infection is a major global health issue that can lead to severe liver disease. While direct-acting antiviral (DAA) therapies exist, their high cost necessitates the search for more affordable alternatives.[14]

In this context, the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole scaffold was identified as a novel inhibitor of HCV replication.[14] A lead compound from this series, compound 39 , displayed potent activity against both genotype 1b and 2a replicons with low cytotoxicity.

| Compound | HCV Genotype 1b EC50 (µM) | HCV Genotype 2a EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) (gt 2a) | Reference |

| 39 | 7.9 | 2.6 | >100 | >38 | [14] |

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI = CC50 / EC50.

Crucially, biochemical assays showed that this compound did not inhibit known HCV targets like the NS5B polymerase or NS3 helicase.[14] This suggests that the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole scaffold may act via a novel mechanism, making it a valuable starting point for developing a new class of anti-HCV agents that could be effective against resistant viral strains.

Conclusion and Future Outlook

The this compound scaffold and its derivatives represent a class of molecules with remarkable biological versatility. The research synthesized in this guide demonstrates their significant potential as lead structures in the development of new therapies for cancer, infectious diseases, inflammation, and viral infections. The ability to rapidly generate diverse chemical libraries through multicomponent synthesis, combined with potent and often novel mechanisms of action, makes this an exceptionally promising area for further investigation.

Future efforts should focus on:

-

Lead Optimization: Systematically modifying the lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

-

Mechanism Deconvolution: Identifying the specific molecular targets for derivatives that exhibit novel modes of action, particularly in the antiviral and anticancer domains.

-

In Vivo Efficacy: Advancing the most promising candidates into preclinical animal models to validate their therapeutic efficacy and safety profiles.

The continued exploration of this privileged scaffold is poised to deliver the next generation of innovative therapeutics to address pressing global health challenges.

References

-

Gelen, V., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. Available at: [Link]

-

Devi, N., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

-

Al-Farsi, H., et al. (2023). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC - NIH. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and cytotoxic activity of 1,5,6,7-tetrahydroindol-4-one derivatives and its thio analogue. ResearchGate. Available at: [Link]

-

Marchenko, K. I., et al. (2024). Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one and... ResearchGate. Available at: [Link]

-

Al-Malki, A. L., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC - NIH. Available at: [Link]

-

ResearchGate. (n.d.). Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives. ResearchGate. Available at: [Link]

-

Gelen, V., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH. Available at: [Link]

-

De Kimpe, N., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. NIH. Available at: [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Perelman School of Medicine at the University of Pennsylvania. (n.d.). Structure−Activity Relationships and Evaluation of 2‑(Heteroaryl- cycloalkyl)‑1H‑indoles as Tauopathy Positron Emission. Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]

-

Kamal, A., et al. (2015). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC - NIH. Available at: [Link]

-

Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available at: [Link]

-

Lasorsa, F. M., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. ACS Publications. Available at: [Link]

-

Das, B., et al. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Available at: [Link]

-

Di Mola, A., et al. (2016). Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. PubMed Central. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one

This technical guide provides a detailed exploration of the spectroscopic signature of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. As a key structural motif, its unambiguous identification is paramount. This document serves as a reference for researchers, offering an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation herein is grounded in fundamental principles and comparison with structurally related analogs, providing a robust framework for its characterization.

Molecular Structure and Spectroscopic Overview

The structural integrity of any synthesized compound is the bedrock of its downstream application. For this compound (C₉H₁₁NO, Molar Mass: 149.19 g/mol ), a combination of spectroscopic techniques provides a complete picture of its atomic connectivity and functional group composition.[1] The following sections will dissect the expected data from ¹H NMR, ¹³C NMR, IR, and MS, explaining the rationale behind the spectral features.

Molecular Structure of this compound

Caption: Chemical structure and atom numbering of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The predicted spectrum for this molecule in a solvent like CDCl₃ would exhibit signals corresponding to the N-H proton, the vinyl proton on the pyrrole ring, the three methylene groups of the cyclohexanone ring, and the methyl group.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |

| ~8.50 | br s | 1H | NH -1 | The broad singlet is characteristic of an N-H proton, which often undergoes exchange. Its downfield shift is typical for pyrrolic protons. |

| 5.85 | s | 1H | CH -3 | This vinyl proton appears as a singlet due to the absence of adjacent protons. The electron-rich pyrrole ring shields this proton less than a typical alkene. |

| 2.70 | t, J = 6.0 Hz | 2H | CH₂ -7 | This triplet corresponds to the methylene group adjacent to the pyrrole ring fusion (C7a). It is split by the two neighboring protons on C6. |

| 2.45 | t, J = 6.5 Hz | 2H | CH₂ -5 | This triplet is assigned to the methylene group alpha to the carbonyl. The deshielding effect of the C=O group shifts it downfield. It is split by the C6 protons. |

| 2.30 | s | 3H | CH₃ -2 | The sharp singlet corresponds to the three equivalent protons of the methyl group attached to the pyrrole ring at position 2. |

| 2.10 | p, J = 6.2 Hz | 2H | CH₂ -6 | This multiplet (a pentet) arises from the methylene group at C6, which is coupled to the protons on both C5 and C7, resulting in a more complex splitting pattern.[2] |

¹³C NMR Spectroscopy: Carbon Backbone Mapping

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| 195.0 | C =O (C-4) | The carbonyl carbon is significantly deshielded and appears far downfield, a characteristic feature of ketones. |

| 145.5 | C -2 | This quaternary carbon is deshielded due to its position in the electron-rich pyrrole ring and attachment to the methyl group. |

| 135.0 | C -7a | This is the quaternary carbon at the fusion of the two rings. Its position within the pyrrole system places it in this region. |

| 118.0 | C -3a | The second quaternary carbon at the ring junction, adjacent to the carbonyl group. |

| 108.0 | C -3 | This vinyl carbon of the pyrrole ring is expected to appear in the aromatic/alkene region. |

| 37.5 | C -5 | The methylene carbon alpha to the carbonyl group. |

| 25.0 | C -7 | The methylene carbon adjacent to the pyrrole ring. |

| 22.0 | C -6 | The aliphatic methylene carbon at position 6. |

| 13.5 | C H₃-2 | The methyl carbon, typically found in the upfield region of the spectrum. |

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is crucial for data consistency and accuracy.

Workflow: NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 500 MHz spectrometer. For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 16-32 scans. For ¹³C NMR, more scans (e.g., 1024 or more) are required due to the low natural abundance of the ¹³C isotope.[3]

-

Processing: The resulting Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3400 | Medium, Sharp | N-H Stretch | Pyrrole N-H |

| ~2940, 2860 | Medium | C-H Stretch | Aliphatic CH₂ |

| ~1685 | Strong | C=O Stretch | α,β-Unsaturated Ketone |

| ~1620 | Medium | C=C Stretch | Pyrrole Ring |

| ~1450 | Medium | C-H Bend | CH₂ Scissoring |

Interpretation: The most prominent features in the IR spectrum are the sharp N-H stretch around 3400 cm⁻¹, characteristic of the pyrrole moiety, and the very strong carbonyl (C=O) stretch around 1685 cm⁻¹. The position of the carbonyl absorption is lower than that of a simple saturated ketone (~1715 cm⁻¹) due to its conjugation with the pyrrole ring, which lowers the bond order of the C=O double bond. The C-H stretching of the aliphatic portions and the C=C stretching of the pyrrole ring provide further confirmation of the structure.[4]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molar mass of the compound and valuable structural information from its fragmentation pattern.

-

Molecular Ion (M⁺•): The molecular formula C₉H₁₁NO gives an exact mass of approximately 149.08 Da. The EI mass spectrum is expected to show a clear molecular ion peak at m/z = 149.[1]

-

Key Fragmentation Pathways: The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. The presence of the carbonyl group and the aromatic-like pyrrole ring are key directors of fragmentation.

Table 4: Predicted Major Fragments in EI-MS

| m/z | Proposed Fragment | Neutral Loss |

| 149 | [C₉H₁₁NO]⁺• | - (Molecular Ion) |

| 121 | [M - CO]⁺• | Carbon Monoxide (CO) |

| 120 | [M - CO - H]⁺ | CO and a Hydrogen radical |

| 93 | [M - C₃H₄O]⁺• | Propylene oxide or related C₃H₄O isomer |

| 77 | [C₆H₅]⁺ | - |

Fragmentation Analysis: A primary fragmentation pathway for cyclic ketones involves the loss of carbon monoxide (CO), which would lead to a fragment at m/z 121. Subsequent loss of a hydrogen atom could lead to a stable fragment at m/z 120. Another characteristic fragmentation is the retro-Diels-Alder type cleavage of the cyclohexanone ring, which can lead to complex rearrangements and the eventual formation of highly stable aromatic-like fragments.

Proposed Fragmentation Pathway

Caption: Key fragmentation steps for the title compound in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) inlet.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.[5]

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier detects the ions, generating a mass spectrum that plots ion intensity versus m/z.